4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol
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Overview
Description
4-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-BUTANOL is a complex organic compound characterized by its unique structure, which includes a pentafluoroethyl group and a triazolophthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-BUTANOL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolophthalazine core, followed by the introduction of the pentafluoroethyl group and the butanol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-BUTANOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-BUTANOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-BUTANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid: Shares the pentafluoroethyl group but differs in the core structure.
3-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}-1-propanol: Similar triazolophthalazine core but with a different alkyl chain.
Uniqueness
4-{[3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]AMINO}-1-BUTANOL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14F5N5O |
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Molecular Weight |
375.30 g/mol |
IUPAC Name |
4-[[3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino]butan-1-ol |
InChI |
InChI=1S/C15H14F5N5O/c16-14(17,15(18,19)20)13-23-22-12-10-6-2-1-5-9(10)11(24-25(12)13)21-7-3-4-8-26/h1-2,5-6,26H,3-4,7-8H2,(H,21,24) |
InChI Key |
JCBJVUOYDAWBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(C(F)(F)F)(F)F)NCCCCO |
Origin of Product |
United States |
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